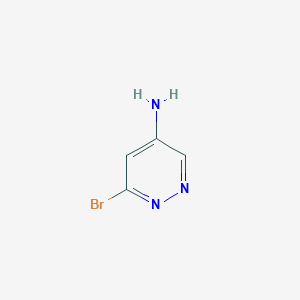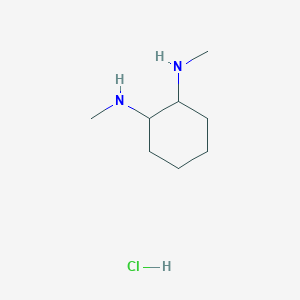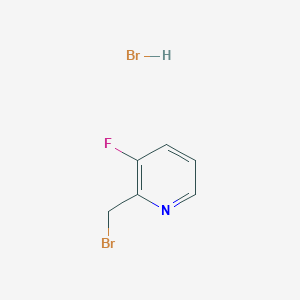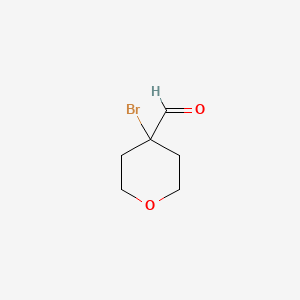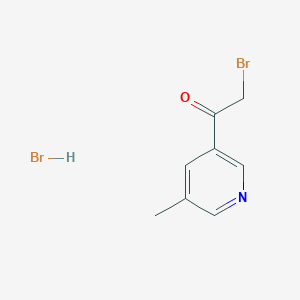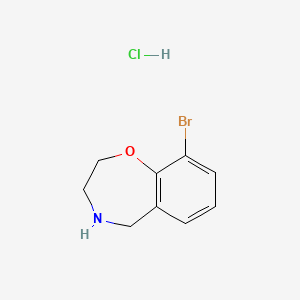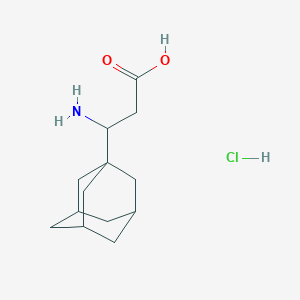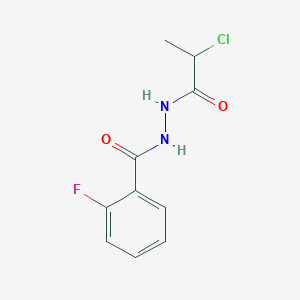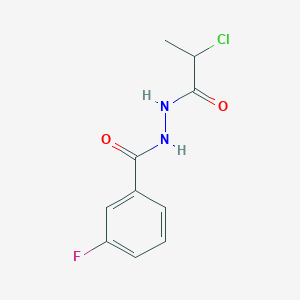![molecular formula C11H16N2O2 B1379479 Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 1598150-74-3](/img/structure/B1379479.png)
Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate is a chemical compound with the CAS Number: 1598150-74-3 . It has a molecular weight of 208.26 . The IUPAC name for this compound is ethyl 1-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2/c1-2-15-11(14)13-7-8-4-3-5-9(8)10(13)6-12/h8-10H,2-5,7H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 208.26 .Applications De Recherche Scientifique
Three-Component Spiro Heterocyclization
One notable application involves three-component spiro heterocyclization reactions. These reactions include the synthesis of complex heterocyclic systems, such as spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles], through the condensation of pyrrolediones with malononitrile and five-membered heterocyclic enols. These compounds are significant for their potential applications in developing pharmaceuticals and materials with novel properties (Dmitriev et al., 2014), (Sal’nikova et al., 2018).
Synthesis and Characterization
Another application is in the synthesis and detailed characterization of pyrrole derivatives, providing insights into their structural and chemical properties. For example, ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and analyzed to understand its structural elucidation and chemical reactivity through experimental studies and quantum chemical calculations. This research contributes to the knowledge base of pyrrole chemistry, with implications for designing more efficient synthetic pathways and understanding the reactivity of similar compounds (Rawat & Singh, 2014).
Molecular Structure Analysis
Research also extends to the crystal and molecular structure determination of related compounds, which is crucial for the development of new materials and pharmaceuticals. Understanding the structural aspects of these compounds can lead to insights into their physical properties, stability, and reactivity. For instance, the study of the crystal structure of ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate provides valuable data for the design of new heterocyclic compounds with specific functions (Dmitriev et al., 2015).
Antimalarial Activities
Furthermore, derivatives of similar compounds have been synthesized and evaluated for their antimalarial activities. This research area is particularly important in the quest for new antimalarial agents. By synthesizing and testing various derivatives, researchers aim to identify compounds with enhanced efficacy and safety profiles for potential use in malaria treatment (Ningsanont et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-cyano-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)13-7-8-4-3-5-9(8)10(13)6-12/h8-10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPBQANDYJXWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCCC2C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



